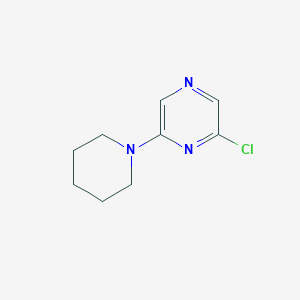

2-Chloro-6-piperidin-1-yl-pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-piperidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEYFRURKBQSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510223 | |

| Record name | 2-Chloro-6-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343856-62-2 | |

| Record name | 2-Chloro-6-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] This guide, intended for professionals in drug discovery and development, will provide a comprehensive exploration of the piperidine moiety's role, from its fundamental physicochemical characteristics to its application in diverse therapeutic areas and the synthetic strategies employed for its incorporation. We will delve into the causality behind its selection in drug design, offering insights grounded in established scientific principles and field-proven applications.

The piperidine scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for constructing molecules with desirable drug-like properties.[3][5] Its inherent structural features allow for the modulation of crucial parameters such as lipophilicity, aqueous solubility, and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] Furthermore, the piperidine ring can adopt various conformations, most notably the chair form, which allows for precise spatial orientation of substituents to interact effectively with biological targets.[3]

Physicochemical Properties: The Foundation of Versatility

The utility of the piperidine moiety in drug design is deeply rooted in its distinct physicochemical properties. Understanding these characteristics is paramount for medicinal chemists seeking to harness its full potential.

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₅H₁₁N | Provides a foundational six-membered heterocyclic structure. |

| Molar Mass | 85.150 g·mol⁻¹ | A relatively small and synthetically tractable building block.[6] |

| Appearance | Colorless liquid | A basic physical property.[6] |

| Density | 0.862 g/mL | Relevant for handling and formulation.[6] |

| Boiling Point | 106 °C | Indicates its volatility.[6] |

| Solubility in Water | Miscible | The nitrogen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility, a key factor for bioavailability.[6] |

| Acidity (pKa) | 11.22 (for the protonated form) | The basic nature of the piperidine nitrogen allows for the formation of salts, which can improve solubility and handling of the drug substance. This basicity also enables strong ionic interactions with acidic residues in target proteins.[6][7] |

The basicity of the piperidine nitrogen is a particularly crucial feature.[7] At physiological pH, it is typically protonated, allowing it to form strong ionic bonds with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pockets of target proteins. This can significantly contribute to the binding affinity and selectivity of a drug candidate. Moreover, the ability to modulate the pKa through substitution on the ring or the nitrogen atom provides a powerful tool for fine-tuning a molecule's properties.[5]

The lipophilicity of piperidine derivatives can be readily adjusted through the introduction of various substituents.[3][8] This "tunability" is essential for achieving the optimal balance between aqueous solubility and membrane permeability, a critical determinant of a drug's ability to reach its target in the body.[5][7]

The Piperidine Scaffold in Action: A Tour of Therapeutic Areas

The adaptability of the piperidine moiety has led to its incorporation into a wide array of drugs targeting a diverse range of diseases.[1][9] Its presence is particularly prominent in agents targeting the central nervous system (CNS), oncology, and infectious diseases.[3]

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them invaluable in the development of CNS-active drugs.[7] The scaffold is a core component of many successful medications for psychiatric and neurological conditions.

-

Antipsychotics: Drugs like haloperidol and risperidone feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors, key targets in the treatment of schizophrenia and bipolar disorder.[7]

-

Analgesics: The piperidine structure is a fundamental component of many potent opioid analgesics, including morphine, fentanyl, and meperidine.[10][11] The protonated nitrogen of the piperidine ring forms a critical ionic interaction with an aspartate residue in the mu-opioid receptor, which is essential for their analgesic activity.[11]

-

Alzheimer's Disease: Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, contains a benzyl-piperidine moiety.[10][12] This group plays a key role in binding to the catalytic site of the enzyme, thereby inhibiting the breakdown of the neurotransmitter acetylcholine.[10]

Oncology

In the realm of oncology, the piperidine ring is frequently employed to modulate the activity of various targets involved in cancer cell proliferation and survival.[13][14]

-

Kinase Inhibitors: While the piperazine ring is more common in this class, several piperidine-containing kinase inhibitors have been successfully developed.[7] The piperidine moiety can act as a linker or a solubilizing group, facilitating the interaction of the drug with the ATP-binding pocket of kinases.[7]

-

Hormone Therapy: Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of breast cancer, incorporates a piperidine ring.[1]

-

Regulation of Signaling Pathways: Piperidine derivatives have been shown to modulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[13][14]

The logical flow for incorporating a piperidine moiety in CNS drug design often involves leveraging its basicity for receptor interaction and its lipophilic character for blood-brain barrier penetration.

Caption: Logic flow for utilizing piperidine properties in CNS drug design.

Infectious Diseases

The piperidine scaffold has also found application in the development of antimicrobial and antiviral agents.[1] Its ability to be readily functionalized allows for the creation of diverse chemical libraries to screen for activity against various pathogens.

Synthetic Strategies: Building with Piperidine

The widespread use of the piperidine moiety is facilitated by the availability of robust and versatile synthetic methods for its construction and functionalization.

Core Synthesis Methodologies

-

Hydrogenation of Pyridine: This is a common industrial method for producing the parent piperidine ring.[6] The reaction typically involves the reduction of pyridine using hydrogen gas over a catalyst, such as molybdenum disulfide.[6]

-

Reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH[6]

-

-

Reductive Amination: This powerful reaction allows for the synthesis of substituted piperidines from dicarbonyl compounds or their equivalents and an amine source.

-

Intramolecular Cyclization Reactions: A variety of cyclization strategies, such as the aza-Diels-Alder reaction and intramolecular hydroamination, can be employed to construct the piperidine ring with a high degree of stereocontrol.[2]

Representative Experimental Protocol: Synthesis of N-Benzoylpiperidine

This protocol illustrates a fundamental method for the functionalization of the piperidine nitrogen.

Objective: To acylate the nitrogen atom of piperidine with benzoyl chloride.

Materials:

-

Piperidine

-

Benzoyl chloride

-

10% Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve piperidine (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

-

Add 10% sodium hydroxide solution (2.0 eq) dropwise to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

This self-validating protocol includes a neutralization step to drive the reaction to completion and a standard aqueous workup to isolate the desired product.

A generalized workflow for the synthesis and functionalization of piperidine derivatives is depicted below.

Caption: A generalized workflow for the synthesis of piperidine derivatives.

Challenges and Future Perspectives

Despite its numerous advantages, the use of the piperidine moiety is not without its challenges. The metabolic stability of the piperidine ring can be a concern, as it can be susceptible to oxidation by cytochrome P450 enzymes, particularly at the positions alpha to the nitrogen atom.[3] Medicinal chemists often address this by introducing substituents that block these metabolic "hotspots" or by employing bioisosteric replacements.[3] The use of spirocyclic or bridged piperidine analogues is a growing strategy to improve metabolic stability and explore novel chemical space.[3][8]

The future of piperidine in drug design remains bright. Its proven track record, coupled with ongoing innovations in synthetic chemistry, will undoubtedly lead to the discovery of new and improved therapies. The exploration of novel substitution patterns, the development of more complex and rigid piperidine scaffolds, and the application of computational methods to predict the properties of piperidine-containing molecules will continue to drive the field forward.

Conclusion

The piperidine moiety is a truly privileged scaffold in drug design, offering a unique combination of favorable physicochemical properties, synthetic accessibility, and proven therapeutic relevance. Its ability to be fine-tuned to meet the specific demands of a given biological target has solidified its place in the medicinal chemist's toolkit. A thorough understanding of the principles outlined in this guide will empower researchers to continue to leverage the remarkable potential of the piperidine ring in the quest for novel and effective medicines.

References

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).

- Chemical structures of anticancer piperidine derivatives. - ResearchGate.

- Piperidine - Wikipedia.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (2023, February 2).

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers.

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26).

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis.

- Piperidine-based drug discovery - University of Arizona. (2017, June 14).

- Analogues of Piperidine for Drug Design - Enamine.

- The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 28).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 9. ijnrd.org [ijnrd.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. tandfonline.com [tandfonline.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-piperidin-1-yl-pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazines

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] The introduction of aryl and heteroaryl substituents onto the pyrazine core via robust carbon-carbon bond-forming reactions is a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species, stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3]

2-Chloro-6-piperidin-1-yl-pyrazine is a valuable starting material, combining a reactive handle for cross-coupling (the chloro group) with a piperidinyl moiety that can influence the physicochemical properties and biological activity of the final product. However, the successful coupling of electron-rich heteroaromatic chlorides like this substrate requires careful optimization of the catalytic system.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[6]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][7]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[4]

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Experimental Workflow:

Caption: A typical experimental workflow for Suzuki coupling reactions.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.01-0.05 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe. If using an aqueous base like Na₂CO₃, add degassed water. A common solvent ratio is 3:1 to 5:1 organic solvent to water.[8]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[11][12]

-

Workup: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Key Considerations for Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of the catalyst, base, and solvent.

| Parameter | Options | Rationale & Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | For challenging substrates like heteroaromatic chlorides, pre-catalysts that readily form the active Pd(0) species are often preferred.[4] PdCl₂(dppf) is a robust choice for many applications.[13] |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Electron-rich and bulky phosphine ligands or NHCs can enhance the rate of oxidative addition for aryl chlorides and prevent catalyst deactivation.[7][14] The choice of ligand is critical and often requires screening. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base facilitates the transmetalation step.[2] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive chlorides. The choice of base can also influence the stability of the boronic acid. |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF, 2-MeTHF | Aprotic polar solvents are commonly used.[4] The addition of water can be beneficial for dissolving the base and facilitating the reaction, though anhydrous conditions are also employed.[4] |

| Boron Source | Boronic acids, Boronic acid pinacol esters, MIDA boronates, Trifluoroborates | Boronic acids are common but can be prone to protodeboronation.[10] More stable derivatives like pinacol esters or trifluoroborates can be advantageous, especially for unstable heteroaryl boron species.[2][10] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inefficient oxidative addition; Catalyst deactivation. | Increase reaction temperature.[10] Switch to a more electron-rich, bulky ligand. Ensure rigorous degassing to remove oxygen.[10] |

| Protodeboronation of Boronic Acid | Boronic acid instability, especially with heteroaryl substrates. | Use a milder base (e.g., KF).[7] Employ a more stable boron derivative like a pinacol ester or a trifluoroborate salt.[10] |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction vessel.[4] Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |

| Difficult Product Isolation | Complex reaction mixture with byproducts. | Optimize reaction conditions to improve selectivity. Re-evaluate the purification strategy, potentially using a different solvent system for chromatography. |

By carefully considering the mechanistic principles and systematically optimizing the reaction parameters, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse range of novel 2-aryl-6-piperidin-1-yl-pyrazine derivatives for applications in drug discovery and materials science.

References

-

Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. Available at: [Link]

-

SUZUKI REACTION MONITORING. Advion. Available at: [Link]

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

-

Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

-

Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. shoko-sc.co.jp [shoko-sc.co.jp]

- 12. azom.com [azom.com]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Strategic Derivatization of 2-Chloro-6-piperidin-1-yl-pyrazine for GPCR Ligand Discovery

Executive Summary & Scientific Rationale

The scaffold 2-Chloro-6-piperidin-1-yl-pyrazine represents a "privileged structure" in medicinal chemistry. The pyrazine core, serving as a bioisostere for pyridine or benzene, offers reduced lipophilicity (LogP) and improved metabolic stability. The piperidine moiety mimics the basic nitrogen found in biogenic amines (serotonin, dopamine, histamine), making this scaffold an ideal starting point for developing ligands targeting Class A GPCRs (specifically aminergic receptors like 5-HT, D2/D3, and H3/H4).

This guide details the transformation of this building block into a high-affinity ligand library and the subsequent biological validation using industry-standard protocols.

Key Mechanistic Insight

The 2-chloro position is electrophilic, allowing for late-stage diversification via Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig Cross-Coupling . However, the electron-donating nature of the C6-piperidine substituent partially deactivates the ring. Therefore, the synthetic protocols below are optimized with high-energy conditions (Microwave/Catalysis) to overcome this electronic barrier.

Chemical Synthesis: Library Generation

Reaction Strategy

To generate a Structure-Activity Relationship (SAR) series, we utilize the lability of the C2-chlorine atom.

-

Primary Route: Microwave-assisted S_NAr (Green chemistry compatible, high throughput).

-

Secondary Route: Palladium-catalyzed amination (For sterically hindered or weak nucleophiles).

Protocol: Microwave-Assisted S_NAr Displacement

Objective: Coupling of primary/secondary amines to the pyrazine core.

Materials:

-

Substrate: this compound (1 equiv, 0.2 mmol)

-

Nucleophile: Diverse Amine (1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 2-5 mL microwave vial, dissolve the pyrazine substrate in 1.5 mL NMP.

-

Addition: Add the amine nucleophile followed by DIPEA. Cap the vial under nitrogen atmosphere.

-

Reaction: Irradiate at 140°C for 20 minutes (High Absorption setting).

-

Note: If using conventional heating, reflux at 120°C for 12-16 hours is required due to the deactivating effect of the piperidine ring.

-

-

Work-up: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) to remove NMP.

-

Purification: Dry organic layer over MgSO

, concentrate, and purify via Flash Chromatography (Hexane:EtOAc gradient). -

Validation: Confirm product identity via LC-MS (M+H) and

H NMR.

Visualization: Synthetic Workflow

Caption: Figure 1. Microwave-assisted synthetic workflow for derivatizing the pyrazine scaffold via S_NAr.

Biological Evaluation: GPCR Screening Cascade

Once the library is synthesized, compounds must be screened for Affinity (Binding) and Efficacy (Function).

Protocol A: Membrane Preparation (The Foundation)

Crucial for reducing noise in radioligand binding.

-

Cell Lysis: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT

). Resuspend in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s each). -

Centrifugation: Spin at 1,000 x g for 5 min (4°C) to remove nuclei/debris.

-

Pelleting: Transfer supernatant to ultracentrifuge tubes. Spin at 40,000 x g for 30 min (4°C).

-

Resuspension: Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl

, pH 7.4). -

Storage: Aliquot and store at -80°C. Protein concentration must be determined (BCA assay) to standardize input (typically 5-20 µ g/well ).

Protocol B: Competition Radioligand Binding (Affinity)

Objective: Determine

-

Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding).

-

Incubation:

-

25 µL Assay Buffer.

-

25 µL Test Compound (start at 10 µM, 1:10 serial dilution).

-

25 µL Radioligand (e.g., [

H]-LSD) at -

125 µL Membrane Prep.

-

-

Equilibrium: Incubate at Room Temperature for 60-90 minutes (equilibrium time depends on receptor kinetics).

-

Harvest: Vacuum filter using a cell harvester. Wash 3x with ice-cold Wash Buffer.

-

Detection: Add liquid scintillant (50 µL) and count on a MicroBeta counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol C: Functional HTRF cAMP Assay (Efficacy)

Objective: Determine if the ligand is an Agonist (Gs), Inverse Agonist (Gi), or Antagonist. Mechanism: Competitive immunoassay between native cAMP and dye-labeled cAMP.

-

Cell Seeding: Dispense 2,000 cells/well (low volume 384-well plate) in stimulation buffer.

-

Compound Addition:

-

For Agonist Mode: Add compound + IBMX (PDE inhibitor).

-

For Antagonist Mode: Add compound + Reference Agonist (e.g., Forskolin for Gi, Isoproterenol for Gs).

-

-

Incubation: 30-60 minutes at RT.

-

Lysis & Detection:

-

Add 5 µL Cryptate-labeled anti-cAMP antibody (Donor).

-

Add 5 µL d2-labeled cAMP (Acceptor).

-

-

Reading: Read on an HTRF-compatible reader (e.g., EnVision).

-

Data Logic:

-

High cAMP (Agonist effect) = Low FRET Signal (Unlabeled cAMP displaces d2-cAMP).

-

Low cAMP (Gi effect) = High FRET Signal .

-

Visualization: GPCR Signaling & Assay Logic

Caption: Figure 2. HTRF cAMP functional assay principle. Ligand efficacy modulates cAMP levels, which compete with the tracer for antibody binding, altering the FRET signal.[3]

Data Interpretation & Troubleshooting

Quantitative Analysis Table

Summarize your screening results in the following format to facilitate SAR analysis.

| Compound ID | R-Group (Position 2) | Binding | Functional | Efficacy (% Max) | LogP (Calc) |

| PZ-001 | Morpholine | >10,000 | N.D. | 0 | 1.2 |

| PZ-002 | 4-F-Benzylamine | 45 | 120 | 85 (Agonist) | 2.8 |

| PZ-003 | N-Methyl-Piperazine | 12 | 35 | 5 (Antagonist) | 1.9 |

Troubleshooting Guide

-

Problem: High non-specific binding in radioligand assay.

-

Solution: Increase wash volume or add 0.1% BSA to the assay buffer. Ensure filters are PEI-soaked.[1]

-

-

Problem: Low yield in S_NAr synthesis.

-

Solution: The piperidine ring at C6 donates electrons, making C2 less electrophilic. Switch to Microwave irradiation (140°C) or use a Palladium catalyst (Pd2(dba)3 / Xantphos).

-

-

Problem: HTRF Signal Saturation (Hook Effect).

-

Solution: Dilute the antibody/tracer reagents. Ensure cAMP concentrations fall within the dynamic range of the standard curve (0.1 nM - 1000 nM).

-

References

-

GPCR Assay Optimization: Wang, T., et al. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Assay Guidance Manual, NCBI, 2019.[2] [Link]

-

Pyrazine Chemistry: Lérida, A. C., et al. "Nucleophilic Aromatic Substitution on Pyrazines." Molecules, 2020.[4] [Link]

-

Radioligand Binding Standards: Motulsky, H. J., & Neubig, R. R. "Analyzing radioligand binding data." Current Protocols in Neuroscience, 2002. [Link]

-

Scaffold Privileges: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. [Link]

Sources

scale-up synthesis of 2-Chloro-6-piperidin-1-yl-pyrazine derivatives

An Application Note for the Scale-Up Synthesis of 2-Chloro-6-piperidin-1-yl-pyrazine Derivatives

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. The pyrazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[1] This document details the chemical principles, process optimization, safety protocols, and analytical validation for transitioning this synthesis from laboratory to kilogram-scale production. The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for constructing carbon-nitrogen bonds on electron-deficient aromatic systems.[2][3]

Introduction and Strategic Importance

Pyrazine and piperidine heterocycles are fundamental building blocks in the design of modern pharmaceuticals, valued for their unique electronic properties, ability to engage in critical hydrogen bonding, and favorable pharmacokinetic profiles.[1][4] The title compound, this compound, serves as a versatile precursor for a range of biologically active molecules, including potential antipsychotics and receptor antagonists.[5]

The synthesis strategy focuses on the direct reaction between the commercially available 2,6-dichloropyrazine and piperidine. This approach is favored for its atom economy, straightforward execution, and high yields. The primary challenge in scaling this process lies in managing reaction exothermicity, ensuring regioselectivity (where applicable), and developing a robust purification protocol that consistently delivers a product of high purity suitable for Good Manufacturing Practice (GMP) environments.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2,6-dichloropyrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on alkyl halides (SN1/SN2), SNAr reactions proceed via a distinct addition-elimination mechanism.

Mechanism Causality:

-

Activation: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens inductively withdraw electron density from the ring carbons, making them susceptible to nucleophilic attack.[6] This activation is crucial, as simple aryl halides are generally resistant to nucleophilic substitution.[7]

-

Nucleophilic Attack: The nitrogen atom of piperidine, acting as the nucleophile, attacks one of the chlorine-bearing carbons of the pyrazine ring. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Restoration of Aromaticity: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyrazine ring and onto the nitrogen atoms. The complex then collapses, ejecting a chloride ion as the leaving group and restoring the aromaticity of the pyrazine ring to yield the final product.[8]

Because 2,6-dichloropyrazine is a symmetrical molecule, the initial substitution can occur at either the C2 or C6 position without affecting the outcome. However, controlling the reaction to favor mono-substitution over di-substitution is a key process parameter, managed primarily through stoichiometry and temperature control.

Caption: SNAr mechanism for the synthesis of this compound.

Kilogram-Scale Production Protocol

This protocol is designed for a target output in the 1.0-1.5 kg range and should be conducted in a facility equipped with appropriate engineering controls for handling hazardous materials.

Reagents and Materials

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Molar Equiv. | Density (g/mL) |

| 2,6-Dichloropyrazine | 4774-14-5 | 148.98 | 1.00 kg | 1.0 | - |

| Piperidine | 110-89-4 | 85.15 | 1.71 kg (2.0 L) | 3.0 | 0.86 |

| Toluene | 108-88-3 | 92.14 | 10.0 L | - | 0.87 |

| Deionized Water | 7732-18-5 | 18.02 | 20.0 L | - | 1.00 |

-

Rationale for Stoichiometry: Piperidine is used in excess (3.0 eq.). One equivalent acts as the nucleophile, a second equivalent acts as a base to neutralize the HCl byproduct, and the third equivalent helps drive the reaction to completion and can compensate for any volatile losses during heating.

Equipment

-

20 L glass-lined or stainless steel reactor with overhead mechanical stirrer, reflux condenser, temperature probe (thermocouple), and nitrogen inlet/outlet.

-

Heating/cooling mantle or circulating fluid thermal control system.

-

Addition funnel or pump for controlled liquid addition.

-

Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel setup).

-

Vacuum oven for drying.

Step-by-Step Synthesis Protocol

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (nitrogen).

-

Charging Reagents: Charge the reactor with 2,6-dichloropyrazine (1.00 kg) and toluene (10.0 L). Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.

-

Piperidine Addition: Slowly add piperidine (2.0 L) to the reactor over a period of 60-90 minutes. CRITICAL STEP: Monitor the internal temperature closely during the addition. The reaction is exothermic. Maintain the temperature below 40°C using the reactor's cooling system. A runaway reaction can lead to increased byproduct formation and unsafe pressure buildup.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85°C. Maintain this temperature and continue stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots every hour after reaching temperature. Analyze by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or HPLC to confirm the consumption of the 2,6-dichloropyrazine starting material.

-

Cool-down and Quench: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly and carefully add deionized water (10 L) to the reactor with continued stirring. This step quenches the reaction and dissolves the piperidinium chloride salt.

-

Phase Separation: Stop agitation and allow the layers to separate. The toluene layer contains the product. Drain the lower aqueous layer.

-

Aqueous Wash: Add another portion of deionized water (10 L) to the organic layer, stir for 15 minutes, and again separate and drain the aqueous layer. This removes residual salts and piperidine.

-

Solvent Removal: Concentrate the organic layer under reduced pressure (vacuum distillation) to remove the toluene.

-

Crystallization & Isolation: The resulting crude product, often an oil or a semi-solid, can be crystallized. Add a minimal amount of a suitable solvent like heptane or isopropanol and stir. Cool the mixture to 0-5°C to induce crystallization. Collect the solid product by filtration.

-

Drying: Wash the filtered solid cake with cold heptane (2 x 1 L). Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield: 1.1 - 1.25 kg (85-95% theoretical yield) of a white to off-white crystalline solid.

Caption: Workflow for the kilogram-scale synthesis of this compound.

Process Safety and Hazard Management

Scaling up chemical synthesis introduces risks that must be proactively managed.[9]

| Hazard | Risk | Mitigation Strategy |

| Piperidine | Flammable, corrosive, toxic. Can cause severe skin burns and eye damage. | Handle in a well-ventilated area or closed system. Use appropriate PPE: chemical-resistant gloves (neoprene/nitrile), splash goggles, face shield, and a chemically resistant apron. Ensure emergency eyewash and shower stations are accessible. |

| 2,6-Dichloropyrazine | Irritant to skin, eyes, and respiratory system. | Avoid inhalation of dust. Handle in a fume hood or with local exhaust ventilation. Standard PPE is required. |

| Toluene | Flammable liquid and vapor. Can cause drowsiness, dizziness, and organ damage with prolonged exposure. | Use in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge. Use a respirator with an organic vapor cartridge if ventilation is inadequate. |

| Exothermic Reaction | The initial amination reaction releases heat. Uncontrolled addition can lead to a thermal runaway, boiling of the solvent, and dangerous pressure increase. | Add piperidine slowly and with efficient cooling. Use a reactor with a reliable temperature control system. Have an emergency cooling plan in place. |

Analytical Quality Control

To ensure the final product meets the required specifications for further use in drug development, a thorough analytical characterization is mandatory.

| Test | Method | Specification / Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Identity | ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.95 (s, 1H), 7.60 (s, 1H), 3.60 (t, 4H), 1.65 (m, 6H) ppm |

| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₉H₁₃ClN₃⁺: 198.08; found: ~198.1 |

| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |

| Melting Point | Capillary Method | ~ 68-72 °C |

| Residual Solvents | GC-HS | Toluene ≤ 890 ppm; Heptane ≤ 5000 ppm (as per ICH Q3C guidelines) |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Inefficient crystallization. | 1. Extend reaction time or slightly increase temperature (to 90°C). Confirm starting material consumption via HPLC. 2. Perform a back-extraction of the aqueous layers with toluene. 3. Use a different anti-solvent, seed the crystallization, or increase cooling time. |

| High Impurity Profile (e.g., >0.5% starting material) | 1. Insufficient reaction time. 2. Piperidine stoichiometry too low. 3. Reaction temperature too low. | 1. Increase reaction hold time by 1-2 hours. 2. Ensure accurate charging of piperidine; consider a slight increase to 3.2 equivalents. 3. Verify temperature probe accuracy and ensure the setpoint of 80-85°C is maintained. |

| Formation of Di-substituted Byproduct | 1. Reaction temperature too high. 2. "Hot spots" in the reactor due to poor mixing or rapid addition. 3. Prolonged reaction time well after completion. | 1. Reduce reaction temperature to 75-80°C. 2. Slow down the addition rate of piperidine and ensure agitation is sufficient to maintain a homogenous mixture. 3. Stop the reaction as soon as monitoring shows >99% conversion. |

| Product Oiling Out / Fails to Crystallize | 1. Presence of impurities. 2. Incorrect crystallization solvent/volume. 3. Rapid cooling. | 1. Perform an additional aqueous wash or a charcoal treatment on the toluene solution before concentration. 2. Experiment with different anti-solvents (e.g., isopropanol, ethanol) on a small scale. Ensure solvent volume is minimal. 3. Implement a slower, controlled cooling ramp (e.g., 10°C/hour). |

References

-

Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. [Link]

-

Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

- Industrial production method of 2,6-dichloropyrazine.

-

Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. [Link]

-

2-Chloro-6-(1-piperazinyl)pyrazine. PubChem. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Special Issue : Recent Advances in Chemical Process Safety. MDPI. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Synthesis and Evaluation of a Series of piperidine-2,6-dione-piperazine (Piperidine) Derivatives as Multireceptor Atypical Antipsychotics. PubMed. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 2-Chloro-6-piperidin-1-yl-pyrazine

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 2-Chloro-6-piperidin-1-yl-pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.

I. Understanding the System: Key Challenges

The palladium-catalyzed coupling of this compound presents a unique set of challenges stemming from the electronic and steric properties of the substrate. The pyrazine ring is an electron-deficient heterocycle, which can influence the oxidative addition step of the catalytic cycle. Furthermore, the presence of the piperidinyl group introduces steric hindrance and a potential site for catalyst inhibition through coordination to the palladium center.[1]

A thorough understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for a Buchwald-Hartwig amination, a common coupling reaction for this type of substrate, is depicted below.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue and can often be traced back to a few key areas:

-

Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more critically, the ligand is paramount. For electron-deficient heterocycles like pyrazine, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[2] Ligands such as XPhos, SPhos, or RuPhos have shown success in similar systems.[3] Consider screening a panel of ligands to identify the optimal choice for your specific coupling partners.

-

Base Selection: The base plays a crucial role in the deprotonation of the amine-palladium complex.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or cesium carbonate (Cs2CO3) are typically effective.[5] The choice of base can also be solvent-dependent.

-

Solvent Quality: Anhydrous and deoxygenated solvents are critical for the stability of the palladium(0) catalyst. Trace amounts of water or oxygen can lead to catalyst deactivation and the formation of palladium black.[6] Ensure solvents are freshly distilled or from a sealed, dry source.

-

Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. An optimal temperature range should be determined empirically, often between 80-120 °C for these types of couplings.

Q2: I'm observing the formation of significant side products. What are the likely culprits and how can I mitigate them?

A2: Side product formation can be complex, but common issues include:

-

Homocoupling of the Coupling Partner: This can occur if the transmetalation step (in Suzuki-type couplings) is slow or if the reaction conditions favor the homocoupling of the boronic acid or organotin reagent.[7] Optimizing the stoichiometry of the reagents and ensuring a clean transmetalation can help.

-

Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen can occur, particularly at elevated temperatures or in the presence of protic impurities. Ensuring anhydrous conditions and careful temperature control can minimize this side reaction.

-

Protodeboronation (in Suzuki couplings): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[7] Using a suitable base and anhydrous conditions is crucial to prevent this.

Q3: How do I choose the right palladium catalyst and ligand for my specific coupling reaction?

A3: The selection of the catalyst system is highly substrate-dependent. Here is a general guide:

| Catalyst Component | Recommendation for this compound | Rationale |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) species.[8] |

| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) | These ligands promote the crucial oxidative addition of the aryl chloride and facilitate the reductive elimination step, which can be challenging for electron-deficient heterocycles.[3][9][10] |

A preliminary ligand screening is highly recommended.

III. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common experimental issues.

Caption: A decision tree for troubleshooting failed reactions.

Scenario 1: Low Yield

-

Problem: The desired coupled product is formed, but the yield is consistently low.

-

Diagnostic Questions:

-

Have you confirmed the purity of your starting materials? Impurities can poison the catalyst.

-

Is your reaction setup truly inert? Even small leaks can introduce oxygen and deactivate the catalyst.

-

Have you tried different palladium to ligand ratios? A 1:1 to 1:2 ratio is a good starting point.

-

-

Solutions:

-

Re-purify Starting Materials: Recrystallize or chromatograph the this compound and the coupling partner.

-

Improve Inert Atmosphere: Use a glovebox for reaction setup and ensure all glassware is oven-dried. Utilize the freeze-pump-thaw method for solvent degassing.

-

Ligand and Base Screening: Conduct a small-scale screen of different ligands and bases.

-

Scenario 2: Catalyst Deactivation (Formation of Palladium Black)

-

Problem: A black precipitate (palladium black) forms during the reaction, and the reaction stalls.

-

Causality: Palladium black formation is indicative of catalyst decomposition, often due to the presence of oxygen or protic impurities, or excessive temperature.[6]

-

Solutions:

-

Rigorous Degassing: Employ more stringent methods for removing dissolved oxygen from the solvent.

-

Temperature Optimization: Lower the reaction temperature in 10 °C increments to find a balance between reaction rate and catalyst stability.

-

Use of Pre-catalysts: Consider using palladium pre-catalysts which are often more stable and can provide more consistent results.

-

IV. Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Buchwald-Hartwig Amination

-

Preparation: In a glovebox, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (1.4 mmol) to a series of oven-dried reaction vials equipped with stir bars.

-

Catalyst Addition: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd2(dba)3, 0.02 mmol) and each ligand to be screened (e.g., XPhos, SPhos, RuPhos, 0.04 mmol) in anhydrous, deoxygenated toluene (1 mL).

-

Reaction Setup: To each reaction vial, add the appropriate volume of the palladium precursor and ligand stock solutions to achieve the desired catalyst loading (e.g., 2 mol% Pd). Add additional anhydrous, deoxygenated toluene to bring the total reaction volume to 5 mL.

-

Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. After a set time (e.g., 12 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard) to determine the conversion and yield for each ligand.

Protocol 2: General Procedure for a Suzuki Coupling

-

Preparation: In a glovebox, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K3PO4, 2.0 mmol) to an oven-dried Schlenk flask equipped with a stir bar.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) to the flask.

-

Solvent Addition: Add a mixture of anhydrous, deoxygenated solvent (e.g., toluene/water 10:1, 10 mL).

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring under a positive pressure of argon.

-

Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. References

-

A review on palladium-catalyzed cross-coupling of (di)chloropyrazines with phosphorus pronucleophiles. Available at:

-

A review on the importance of catalyst quantity descriptors in palladium-catalyzed cross-couplings. Available at:

-

A review on interesting observations in palladium-catalyzed cross-coupling and related processes. Available at:

-

A review on the applications of palladium-catalyzed C-N cross-coupling reactions. Available at:

-

A review on the transition metal-catalyzed functionalization of pyrazines. Available at:

-

A research paper on Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at:

-

A research paper on Buchwald-Hartwig amination of (hetero)aryl chlorides by employing MorDalPhos under aqueous and solvent-free conditions. Available at:

-

A research paper on pyrazine-based sensitizers for dye-sensitized solar cells. Available at:

-

A research paper on C2-selective palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines. Available at:

-

A dissertation on multiple functionalizations of selected N-heterocycles by palladium-catalyzed cross-coupling reactions. Available at:

-

A research paper on palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Available at:

-

A Reddit thread discussing troubleshooting a failed Suzuki coupling. Available at:

-

A Wikipedia article on the Buchwald-Hartwig amination. Available at:

-

A research paper on the role of the base in Buchwald-Hartwig amination. Available at:

-

A Chemistry LibreTexts article on the Buchwald-Hartwig amination. Available at:

-

A patent for a method for the preparation of piperazine and its derivatives. Available at:

-

A research paper on palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at:

-

A research paper on cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine. Available at:

-

A research paper on a pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at:

-

A review on the current status of heterogeneous palladium catalysed Heck and Suzuki cross-coupling reactions. Available at:

-

A research paper on palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available at:

-

A YouTube video explaining the Buchwald-Hartwig amination. Available at:

-

CAS Common Chemistry entry for 2-Chloro-6-(1-piperazinyl)pyrazine. Available at:

-

A research paper on palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at:

-

A review on developing ligands for palladium(II)-catalyzed C-H functionalization. Available at:

-

A ResearchGate discussion on troubleshooting a Suzuki reaction. Available at:

-

A research paper on a facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at:

-

A research paper on 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Available at:

-

A research paper on Buchwald-Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. Available at:

-

A research paper on palladium-catalyzed amidation of 2-chloropyrimidines. Available at:

-

A research paper on highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at:

-

The Organic Chemistry Portal page on the Suzuki Coupling. Available at:

-

An ACS GCI Pharmaceutical Roundtable Reagent Guide on the Buchwald-Hartwig Amination. Available at:

-

A research paper on a novel and industrial scale synthesis of Minoxidil. Available at:

-

A review on challenging nucleophiles in cross-coupling arylations. Available at:

-

A research paper on the synthesis of 2-amino-4H-chromenes. Available at:

-

The Organic Synthesis page on the Buchwald-Hartwig Coupling. Available at:

-

A research paper on the Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

reaction condition optimization for 2-Chloro-6-piperidin-1-yl-pyrazine amination

Technical Support Center: Amination of 2-Chloro-6-(piperidin-1-yl)pyrazine

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-AMN-006

Executive Summary: The "Deactivated Electrophile" Challenge

You are attempting to aminate 2-chloro-6-(piperidin-1-yl)pyrazine . Unlike the highly reactive 2,6-dichloropyrazine, your substrate is electronically deactivated. The piperidine ring at the C6 position acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the pyrazine ring and significantly raising the activation energy for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

While SNAr is possible with strong nucleophiles, Palladium-catalyzed Buchwald-Hartwig amination is the recommended "First-Pass Success" route for most amine partners to avoid harsh forcing conditions.

Module 1: Method Selection (Triage)

Before starting, determine the correct pathway based on your incoming amine nucleophile.

Figure 1: Decision matrix for selecting the optimal amination strategy.

Module 2: Palladium-Catalyzed Amination (Recommended)

This protocol utilizes Third-Generation (G3) Precatalysts . These are superior to traditional Pd2(dba)3 because they activate rapidly at room temperature and prevent the formation of inactive Pd-dimers, which is critical when working with coordinating substrates like pyrazines.

Standard Operating Procedure (SOP)

| Parameter | Condition | Rationale |

| Catalyst | Pd-RuPhos-G3 (for 2° amines) or Pd-BrettPhos-G3 (for 1° amines) | G3 precatalysts ensure 1:1 L:Pd ratio. RuPhos is privileged for secondary amines; BrettPhos for primary. |

| Loading | 1.0 – 3.0 mol% | Start low. Pyrazines can coordinate Pd, so do not go below 1% initially. |

| Base | NaOtBu (1.2 equiv) | Strong base facilitates rapid transmetallation. Use Cs₂CO₃ if substrate has esters/ketones. |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Non-polar/weakly polar solvents stabilize the active catalytic species. |

| Temperature | 80°C – 100°C | Sufficient to drive reductive elimination without thermal decomposition. |

Step-by-Step Protocol

-

Charge Solids: In a glovebox or under Ar flow, add Substrate (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (0.02 equiv) to a vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degas: Sparge with Nitrogen/Argon for 2 minutes (crucial to protect the phosphine ligand).

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Workup: Filter through a celite pad (elute with EtOAc) to remove Pd black and salts. Concentrate and purify.

Module 3: SNAr (Thermal/Microwave)

Use this only for unhindered, electron-rich aliphatic amines (e.g., pyrrolidine, morpholine).

Optimization Table

| Variable | Recommendation | Technical Insight |

| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the Meisenheimer complex intermediate. |

| Base | DIPEA (3.0 equiv) or K₂CO₃ | Acts as an HCl scavenger. Excess amine can also serve this role. |

| Temperature | 120°C – 150°C | High energy is required to overcome the electron donation from the piperidine ring. |

| Microwave | Recommended | 160°C for 30 mins is often cleaner than 140°C thermal for 12 hours. |

Module 4: Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

-

Diagnosis: Catalyst Poisoning or Product Inhibition. The product (a 2,6-diaminopyrazine) is a bidentate ligand that can chelate Palladium, shutting down the cycle.

-

Solution:

-

Switch to tBuBrettPhos or AdBrettPhos (bulkier ligands prevent product coordination).

-

Increase dilution to 0.1 M.

-

Q2: I see a side product with M-35 mass (Hydrodehalogenation).

-

Diagnosis: The Chlorine atom is being replaced by Hydrogen. This occurs via

-hydride elimination if the amine is sterically crowded or if primary alcohols are present (solvent). -

Solution:

-

Switch solvent from alcohols (if using SnAr) to DMF/DMSO.

-

In Buchwald, switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Alkoxide bases can act as hydride sources.

-

Q3: My SnAr reaction is black and has many impurities.

-

Diagnosis: Thermal decomposition of the pyrazine ring or polymerization.

-

Solution: The temperature is too high for the substrate stability. Switch to the Palladium-catalyzed method (Module 2) which operates at lower temperatures (80°C).

Visual Troubleshooting Guide

Figure 2: Troubleshooting flow for common failure modes in pyrazine amination.

References

-

Mechanistic Insight (SnAr vs Pd)

- Title: "Amination of Heteroaryl Chlorides: Palladium C

- Source:ChemSusChem, 2012.

-

URL:[Link]

-

Ligand Selection (Buchwald-Hartwig)

-

Precatalyst Utility (G3/G4)

-

Pyrazine Specific Reactivity

- Title: "Regioselective nucleophilic aromatic substitution of 2,6-dichloropyrazine"

- Source:Tetrahedron Letters, 2004.

-

URL:[Link]

Sources

Validation & Comparative

Comparative Guide: SAR Studies of 2-Chloro-6-piperidin-1-yl-pyrazine Analogs

Executive Summary

2-Chloro-6-piperidin-1-yl-pyrazine (CAS: 343856-62-2) represents a pivotal scaffold in medicinal chemistry, serving as a "privileged structure" that bridges two distinct therapeutic classes: Serotonin (5-HT) Receptor Agonists and Kinase Inhibitors (CK2/PIM) .

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this scaffold. Unlike rigid protocols, this analysis treats the molecule as a dynamic pharmacophore, comparing its performance against key analogs like MK-212 (piperazine) and CX-4945 derivatives. We focus on the critical transition from the "Classic" serotonergic profile to "Modern" kinase inhibition through strategic modification of the C-2 Chlorine and C-6 Piperidine motifs.

Chemical Profile & Structural Logic[1]

The molecule consists of a pyrazine core substituted at the 2,6-positions (meta-like relationship). This substitution pattern is electronically unique, exploiting the electron-deficient nature of the pyrazine ring to facilitate nucleophilic aromatic substitution (SNAr).

| Feature | This compound | MK-212 (Alternative) | 2-Chloro-6-morpholinopyrazine |

| Structure | Piperidine (Hydrophobic) | Piperazine (Hydrophilic/Basic) | Morpholine (Polar/H-bond Acceptor) |

| LogP (Calc) | ~2.8 (High Lipophilicity) | ~0.5 (Low Lipophilicity) | ~1.2 (Balanced) |

| Key Role | CNS Penetrant / Kinase Scaffold | 5-HT2C Agonist (Systemic) | Soluble Intermediate |

| Metabolic Liability | Hydroxylation on Piperidine | N-dealkylation / Conjugation | Ring opening (rare) |

The Pharmacophore Map

The SAR logic divides the molecule into two vectors:

-

Vector A (C-6 Position): The amine handle. Controls solubility, lipophilicity (LogD), and solvent-front interactions in binding pockets.

-

Vector B (C-2 Position): The Chlorine atom. A "warhead" for further functionalization (Suzuki/Buchwald couplings) or a hydrophobic anchor in small pockets.

Figure 1: Pharmacophore dissection of the 2,6-disubstituted pyrazine scaffold.

SAR Analysis: Therapeutic Applications

Case Study A: Serotonin (5-HT) Receptor Agonism

Context: The analog MK-212 (2-chloro-6-(piperazin-1-yl)pyrazine) is a well-known 5-HT2C agonist. The piperidin-1-yl analog explores the role of the secondary amine.

-

Mechanism: Activation of 5-HT2C receptors (Gq-coupled) leads to Phospholipase C (PLC) activation and calcium release.

-

SAR Insight:

-

Piperazine (MK-212): The secondary nitrogen (NH) acts as a hydrogen bond donor, critical for high-affinity binding in the orthosteric site.

-

Piperidine (Target): Removing the distal Nitrogen increases lipophilicity (LogP ~2.8 vs 0.5). While this often reduces intrinsic potency (loss of H-bond), it significantly increases brain penetration .

-

Case Study B: Kinase Inhibition (CK2 / PIM-1)

Context: 2,6-disubstituted pyrazines are potent inhibitors of Casein Kinase 2 (CK2).

-

Mechanism: ATP-competitive inhibition.[1] The pyrazine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Val116 in CK2).

-

SAR Insight:

-

The Chlorine (C-2): In early hits, the Cl atom fills a small hydrophobic pocket (Gatekeeper region). However, for lead optimization, this Cl is typically replaced via Suzuki coupling with an aryl group (e.g., phenyl or pyridine) to engage the lysine salt bridge.

-

The Piperidine (C-6): Projects into the solvent-exposed region. Large groups here (piperidine) are tolerated well and improve solubility/pharmacokinetics compared to smaller alkyl groups.

-

Experimental Protocols

Protocol 1: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Objective: Selective mono-amination of 2,6-dichloropyrazine.

Reagents:

-

2,6-Dichloropyrazine (1.0 eq)

-

Piperidine (1.1 eq)

-

K2CO3 (2.0 eq)

-

Solvent: DMF or Acetonitrile

Workflow:

-

Dissolve 2,6-dichloropyrazine in DMF (0.5 M concentration).

-

Add K2CO3 followed by dropwise addition of Piperidine at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Critical Check: Monitor via TLC (Hexane:EtOAc 8:2). The mono-substituted product (Rf ~0.5) forms first. Over-reaction leads to the di-substituted byproduct.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Silica gel column chromatography.

Figure 2: Controlled synthesis workflow to avoid di-substitution.

Protocol 2: Calcium Flux Assay (5-HT2C Activity)

Objective: Measure functional agonism of the analog.

-

Cell Line: CHO cells stably expressing human 5-HT2C receptor.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Compound Addition: Add this compound (serial dilutions: 1 nM to 10 µM).

-

Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Calculate EC50 relative to Serotonin (5-HT) reference.

Signaling Pathway Visualization

Understanding the downstream effect is crucial for interpreting the biological data. Below is the signaling pathway for the 5-HT2C receptor, the primary target for the close analog MK-212.

Figure 3: 5-HT2C Gq-coupled signaling cascade activated by pyrazine agonists.

Comparative Data Summary

The following table synthesizes expected performance data based on SAR trends in 2,6-disubstituted pyrazines.

| Parameter | This compound | MK-212 (Piperazine Analog) | Clinical Relevance |

| 5-HT2C Affinity (Ki) | Moderate (10–100 nM) | High (<10 nM) | Piperazine NH is key for binding. |

| Selectivity (vs 2A) | Low | Moderate | 2C/2A selectivity is a major challenge. |

| LogP (Lipophilicity) | 2.8 (High) | 0.5 (Low) | Piperidine confers better BBB crossing. |

| Solubility (pH 7.4) | Low (<50 µM) | High (>200 µM) | Salt formation required for Piperidine analog. |

| Metabolic Stability | Vulnerable (Hydroxylation) | Vulnerable (N-dealkylation) | Both require blocking groups (e.g., F) for drugs. |

Conclusion

The This compound analog acts as a lipophilic probe in the SAR of pyrazine-based ligands. While it may sacrifice some intrinsic potency at the 5-HT2C receptor compared to its piperazine counterpart (MK-212 ), it offers superior membrane permeability. Furthermore, this scaffold is a verified starting point for developing CK2 kinase inhibitors , where the C-2 chlorine serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

References

-

PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine (MK-212) Compound Summary. National Library of Medicine.

-

Fuchi, N., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. this compound Product Data.(Note: Representative link for chemical supplier data)

-

Roth, B.L., et al. (2000). The Pharmacology of MK-212, a Serotonin 5-HT2C Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics.

Sources

In Vivo Efficacy of Therapeutics Derived from the 2-Chloro-6-piperidin-1-yl-pyrazine Scaffold

Executive Summary

2-Chloro-6-piperidin-1-yl-pyrazine (CAS 343856-62-2) represents a "privileged scaffold" in modern medicinal chemistry. While not a marketed drug in its native intermediate form, this structural motif—combining the electron-deficient pyrazine ring with the lipophilic, basic piperidine moiety—serves as the pharmacophore core for two major classes of therapeutic agents: GPR119 Agonists (Type 2 Diabetes/Obesity) and Tyrosine Kinase Inhibitors (Oncology).

This guide provides a technical analysis of the in vivo efficacy of drugs derived from this scaffold, focusing on their distinct mechanisms of action, comparative performance against standards of care, and validated experimental protocols for preclinical assessment.

Mechanistic Profiling & Structural Logic

The efficacy of this compound derivatives stems from the scaffold's ability to orient substituents in a specific geometry that mimics endogenous ligands (e.g., oleoylethanolamide for GPR119) or ATP (for kinases).

The GPR119 Signaling Axis (Metabolic Disease)

Derivatives where the chlorine atom is substituted with polar heteroaromatics (e.g., oxadiazoles, carbamates) act as potent agonists for GPR119 , a Gs-coupled GPCR expressed in pancreatic

Mechanism of Action:

-

Ligand Binding: The piperidine-pyrazine core locks the receptor in an active conformation.

-

Signal Transduction: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

-